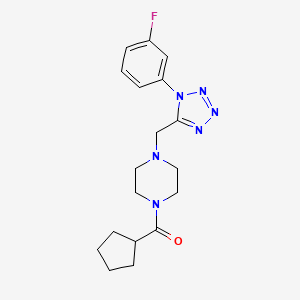

cyclopentyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Description

Cyclopentyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a piperazine-based compound featuring a cyclopentyl methanone moiety and a 3-fluorophenyl-substituted tetrazole group. The tetrazole ring serves as a bioisostere for carboxylic acids, enhancing metabolic stability while maintaining hydrogen-bonding capabilities . Synthesis of such derivatives typically involves nucleophilic substitution reactions, as seen in related compounds (e.g., coupling bromoethanone intermediates with tetrazole thiols in ethanol with triethylamine) . Characterization via NMR, ESI-MS, and melting point analysis is standard, ensuring structural fidelity .

Properties

IUPAC Name |

cyclopentyl-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN6O/c19-15-6-3-7-16(12-15)25-17(20-21-22-25)13-23-8-10-24(11-9-23)18(26)14-4-1-2-5-14/h3,6-7,12,14H,1-2,4-5,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXYECRVCIGALM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the Tetrazole Ring: This step involves the reaction of 3-fluorobenzylamine with sodium azide and triethyl orthoformate to form the tetrazole ring.

Piperazine Derivatization: The tetrazole derivative is then reacted with piperazine to form the piperazine-tetrazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and piperazine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of cyclopentyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is , with a molecular weight of 425.5 g/mol. The compound features a cyclopentyl group, a piperazine moiety, and a tetrazole ring, which contribute to its pharmacological properties.

Antimicrobial Properties

Research indicates that tetrazole derivatives exhibit notable antimicrobial activity. This compound has been studied for its potential against various bacterial strains. Specifically, tetrazole compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

| Bacterial Strain | MIC (μg/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 31 | Penicillin |

| Escherichia coli | 125 | Penicillin |

| Pseudomonas aeruginosa | 125 | Penicillin |

Anticancer Potential

This compound has been evaluated for its anticancer properties. Studies have indicated that tetrazole derivatives can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival . The compound's ability to target specific receptors may enhance its efficacy in cancer treatment.

Neurological Disorders

The compound has been investigated for its effects on the central nervous system. Its piperazine structure allows it to interact with neurotransmitter receptors, making it a candidate for treating conditions such as anxiety and depression. Preliminary studies suggest that it may have anxiolytic properties, warranting further investigation .

Cannabinoid Receptor Modulation

This compound has shown selective binding to cannabinoid receptor type 1 (CB1), with a Ki value of 220 nM . This property highlights its potential as a therapeutic agent in pain management and other cannabinoid-related applications.

Case Study: Antimicrobial Efficacy

A study conducted on various tetrazole derivatives, including this compound, demonstrated significant antimicrobial activity against resistant strains of bacteria. The results indicated that the compound was particularly effective against Staphylococcus aureus, outperforming traditional antibiotics in some cases .

Research on Neurological Effects

In a controlled study assessing the anxiolytic effects of piperazine derivatives, this compound was administered to animal models exhibiting anxiety-like behaviors. The results showed a marked reduction in anxiety symptoms, suggesting its potential for therapeutic use in anxiety disorders .

Mechanism of Action

The mechanism of action of cyclopentyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

A. Piperazine-Sulfonyl Derivatives ()

Compounds such as 1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7n) and 2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone (7o) feature sulfonyl groups instead of the cyclopentyl methanone. These sulfonyl derivatives exhibit higher molecular weights (e.g., 520.10640 for 7n vs. ~425 for the target compound) and distinct electronic profiles due to strong electron-withdrawing effects .

B. Benzhydryl/Bis(4-fluorophenyl)methyl Derivatives ()

Compounds like N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d) incorporate bulky aromatic groups (e.g., benzhydryl), which may increase steric hindrance and reduce binding efficiency compared to the target’s compact cyclopentyl group. Melting points for these analogs range from 132–230°C, suggesting varied crystallinity influenced by substituent bulk .

C. Thienyl and Fluorophenyl-Tetrazole Derivatives ()

1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-1-piperazinyl)-2-(2-thienyl)ethanone replaces the cyclopentyl group with a thienyl moiety. The thienyl group’s aromaticity may alter π-π stacking interactions versus the cyclopentyl’s aliphatic nature. Additionally, the 4-fluorophenyl substituent in this analog versus the target’s 3-fluorophenyl could lead to positional differences in receptor binding .

Physicochemical Properties

Key data comparisons are summarized below:

The cyclopentyl group likely increases logP, favoring blood-brain barrier penetration, whereas sulfonyl groups enhance solubility .

Biological Activity

Cyclopentyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, with the CAS number 1049363-05-4, is a compound that has garnered attention due to its potential biological activities, particularly as a cannabinoid receptor modulator. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

- Molecular Formula : C₁₈H₂₃FN₆O

- Molecular Weight : 358.4 g/mol

- Structural Formula : The compound features a cyclopentyl group linked to a piperazine moiety, which is further connected to a tetrazole ring substituted with a fluorophenyl group.

Recent studies have identified this compound as a cannabinoid CB1 receptor inverse agonist . This classification is significant due to the role of CB1 receptors in various physiological processes, including appetite regulation, pain sensation, and mood modulation.

Cellular Effects

The compound has been shown to effectively antagonize the basal G protein coupling activity of the CB1 receptor . This was evidenced by a reduction in guanosine 5’-O-(3-thio)triphosphate (GTPγS) binding in cellular assays, indicating that it may inhibit the receptor's activity under basal conditions.

The mechanism by which this compound operates involves:

- Binding Affinity : The compound binds to the CB1 receptor, leading to an inverse agonist effect that reduces receptor activity compared to the inactive state.

- Signal Transduction Modulation : By inhibiting G protein signaling pathways associated with CB1 activation, it alters downstream effects related to neurotransmitter release and neuronal excitability.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity for the CB1 receptor. The following table summarizes key findings from various studies:

In Vivo Studies

While in vitro results are promising, in vivo studies are essential for understanding the therapeutic potential and safety profile of this compound. Current literature lacks comprehensive in vivo data; however, ongoing research aims to address this gap.

Q & A

Q. What are the key synthetic strategies for preparing cyclopentyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone?

The synthesis involves multi-step processes, including:

- Tetrazole ring formation : A [3+2] cycloaddition between sodium azide and nitriles under acidic conditions is commonly used to generate the 1H-tetrazole scaffold .

- Piperazine coupling : The piperazine moiety is introduced via nucleophilic substitution or reductive amination. For example, reacting a pre-functionalized piperazine derivative with a cyclopentyl carbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Fluorophenyl substitution : Electrophilic aromatic substitution or Suzuki-Miyaura cross-coupling can incorporate the 3-fluorophenyl group. Optimize reaction temperature (60–80°C) and catalysts (e.g., Pd(PPh₃)₄) for high regioselectivity .

Q. How can researchers validate the structural integrity of this compound?

- X-ray crystallography : Use the SHELX suite (e.g., SHELXL for refinement) to determine crystal structure and confirm stereochemistry. This method resolves bond lengths, angles, and torsion angles with sub-Ångström precision .

- Spectroscopic methods : ¹H/¹³C NMR (e.g., δ ~7.5–8.0 ppm for aromatic protons, δ ~3.5–4.0 ppm for piperazine CH₂ groups) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How can reaction yields be optimized for the tetrazole-piperazine coupling step?

- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity of the piperazine nitrogen.

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions, or employ microwave-assisted synthesis to reduce reaction time from hours to minutes .

- Byproduct analysis : Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) to identify hydrolysis or dimerization byproducts .

Q. What methodologies are recommended for analyzing biological activity in vitro?

- Enzyme inhibition assays : Use fluorescence-based or radiometric assays (e.g., for kinase or GPCR targets) with IC₅₀ determination via nonlinear regression. Include positive controls (e.g., staurosporine for kinases) .

- Cellular uptake studies : Employ LC-MS/MS to quantify intracellular concentrations. Pre-treat cells with efflux pump inhibitors (e.g., verapamil) to assess membrane permeability .

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., serotonin receptors). Validate with mutagenesis studies .

Q. How should researchers address discrepancies in crystallographic data?

- Disorder modeling : For flexible regions (e.g., the cyclopentyl group), apply PART instructions in SHELXL to refine disordered atoms with occupancy constraints .

- Twinned data refinement : Use the TWIN/BASF commands in SHELXL for crystals with non-merohedral twinning. Validate with the R₁ factor (<5% for high-quality data) .

- Validation tools : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and the Cambridge Structural Database (CSD) for bond-length/angle outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.